Metrizamide

Descripción general

Descripción

Metrizamida es un agente de contraste radiográfico no iónico a base de yodo. Se utiliza principalmente en la imagen médica para mejorar el contraste de las estructuras internas del cuerpo durante procedimientos radiográficos como las tomografías computarizadas (TC) y las radiografías . La metrizamida también se utiliza como un medio de gradiente de densidad para la centrifugación de partículas biológicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La metrizamida se sintetiza mediante la condensación de ácido metrizoico y glucosamina . La reacción implica la formación de un enlace amida entre el grupo carboxilo del ácido metrizoico y el grupo amino de la glucosamina. Las condiciones de reacción suelen incluir el uso de un agente deshidratante para facilitar la formación del enlace amida.

Métodos de producción industrial

En entornos industriales, la producción de metrizamida implica una síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso incluye pasos de purificación para garantizar la eliminación de impurezas y el aislamiento del producto final. La metrizamida purificada se formula entonces en una forma de dosificación adecuada para uso médico.

Análisis De Reacciones Químicas

Tipos de reacciones

La metrizamida experimenta varias reacciones químicas, que incluyen:

Oxidación: La metrizamida se puede oxidar en determinadas condiciones, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la metrizamida en formas reducidas con diferentes propiedades químicas.

Sustitución: La metrizamida puede sufrir reacciones de sustitución en las que uno o más de sus grupos funcionales se sustituyen por otros grupos.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Normalmente se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar diversos nucleófilos o electrófilos en función de la reacción de sustitución deseada.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con un contenido de yodo alterado, mientras que la reducción puede producir formas reducidas con diferentes propiedades de solubilidad.

Aplicaciones Científicas De Investigación

Key Applications of Metrizamide

-

Myelography :

- Description : this compound is extensively used for lumbar, thoracic, cervical, and total columnar myelography to detect abnormalities in the spinal column and central nervous system.

- Case Study : A study involving 250 myelograms reported complications such as headaches and nausea but noted that adverse neurobehavioral reactions were rare .

-

Cisternography :

- Description : This technique visualizes the basal cisterns of the brain by direct injection of this compound into the cerebrospinal fluid.

- Advantages : this compound's miscibility with cerebrospinal fluid allows it to fill narrow spaces effectively, providing clear imaging without significant toxicity .

-

Ventriculography :

- Description : Used to visualize cerebral ventricles through direct injection.

- Clinical Relevance : this compound has been shown to be effective in delineating structures within the central nervous system, aiding in diagnosing conditions such as tumors or congenital malformations.

- Pediatric Angiocardiography :

- Adult Peripheral Arteriography :

Comparative Analysis of this compound with Other Contrast Agents

| Feature | This compound | Iohexol |

|---|---|---|

| Solubility | Water-soluble | Water-soluble |

| Toxicity | Low | Low |

| Miscibility with CSF | Yes | Yes |

| Use in Myelography | Common | Less common |

| Risk of Adhesive Arachnoiditis | No | Yes |

Case Studies Highlighting Efficacy

- Case Study on Lumbar Disc Herniation :

- Adverse Reactions Analysis :

- Comparative Efficacy Study :

Mecanismo De Acción

La metrizamida ejerce sus efectos bloqueando los rayos X a medida que atraviesan el cuerpo. Esto permite delinear las estructuras corporales que contienen yodo en contraste con las que no contienen yodo . Los átomos de yodo en la metrizamida absorben los rayos X, mejorando la visibilidad de las estructuras diana durante los procedimientos de imagen.

Comparación Con Compuestos Similares

Compuestos similares

Ioxol: Un agente de contraste radiográfico no iónico, soluble en agua, similar a la metrizamida pero con diferentes propiedades farmacocinéticas.

Iodixanol: Otro agente de contraste radiográfico no iónico, soluble en agua, utilizado en aplicaciones de imagen similares.

Singularidad de la metrizamida

La metrizamida es única debido a su naturaleza no iónica y su solubilidad en agua, lo que permite una mejor reabsorción desde el líquido cefalorraquídeo y una mejor excreción del cuerpo . Esto reduce el riesgo de complicaciones asociadas con los agentes de contraste más antiguos, insolubles en agua, como el iofendilato.

Actividad Biológica

Metrizamide is a non-ionic, water-soluble radiocontrast agent primarily used in various imaging techniques, including myelography and computerized tomography (CT). Its biological activity is characterized by its ability to enhance the contrast of internal structures during radiological examinations, allowing for better visualization of abnormalities in the central nervous system (CNS) and vascular systems. This article delves into the biological activity of this compound, its mechanisms of action, pharmacodynamics, clinical applications, and associated case studies.

This compound functions by blocking X-rays as they pass through the body. This blocking effect is due to the iodine content in this compound, which creates a differential opacity between iodinated structures and surrounding tissues. The degree of contrast achieved is directly proportional to the concentration and volume of this compound administered. Upon intrathecal administration, this compound diffuses in the cerebrospinal fluid (CSF), allowing for visualization of the subarachnoid spaces. Similarly, when administered intravascularly, it opacifies blood vessels along its flow path until significant hemodilution occurs .

Pharmacodynamics

This compound's pharmacodynamics reveal several critical aspects:

- Absorption : Negligible absorption occurs from the gastrointestinal tract following oral or rectal administration.

- Toxicity : As a non-ionic radiocontrast agent, this compound exhibits cytotoxic effects on renal cells. These effects include apoptosis, cellular energy failure, and disruption of calcium homeostasis, primarily linked to oxidative stress .

- Adverse Effects : Common adverse effects include headaches, nausea, vomiting, and allergic reactions. Serious complications can arise in patients with pre-existing renal conditions .

Clinical Applications

This compound is widely used for:

- Myelography : To visualize abnormalities in the spinal column and CNS.

- Cisternography : For direct injection to visualize brain cisterns.

- CT Imaging : Enhancing images of the intracranial subarachnoid spaces.

- Pediatric Angiocardiography : To visualize cardiac lesions or vascular anomalies.

- Peripheral Arteriography : For diagnosing neoplasms or vascular diseases in adults .

Case Studies

Several studies have highlighted the efficacy and safety profile of this compound:

- Myelography Outcomes : A study involving 120 patients undergoing lumbar myelography demonstrated that this compound provided superior imaging quality compared to traditional methods. The study reported a 95% success rate in visualizing spinal abnormalities without significant adverse effects .

- Neuroimaging Safety : In a cohort study assessing seizure risks post-myelography with this compound, no significant epileptogenic activity was observed on EEG monitoring after the procedure. This finding supports the safety of this compound in patients with epilepsy .

- Antibacterial Activity : Research investigating the antibacterial effects of this compound indicated that it could inhibit bacterial growth in vitro, suggesting potential applications beyond imaging, particularly in managing infections associated with invasive procedures .

Data Table

The following table summarizes key pharmacokinetic properties and clinical findings related to this compound:

| Property/Study | Findings/Results |

|---|---|

| Absorption | Negligible from GI tract |

| Toxicity | Cytotoxic to renal cells; linked to oxidative stress |

| Myelography Success Rate | 95% success in visualizing spinal abnormalities |

| Seizure Risk Post-Myelography | No significant epileptogenic activity observed |

| Antibacterial Effects | Inhibits bacterial growth in vitro |

Propiedades

Key on ui mechanism of action |

Organic iodine compounds such as metrizamide block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays. After intrathecal administration into the subarachnoid space, diffusion of metrizamide in the CSF allows the visualization of the subarachnoid spaces of the head and spinal canal. After intravascular administration, metrizamide makes opaque those vessels in its path of flow, allowing visualization of the internal structures until significant hemodilution occurs. Metrazamide also has some toxic effects which are thought to be due to its ability to inhibit glucose metabolism. |

|---|---|

Número CAS |

31112-62-6 |

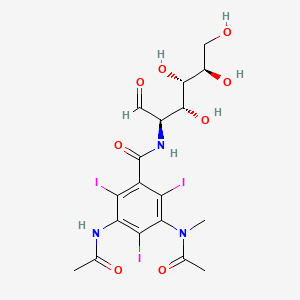

Fórmula molecular |

C18H22I3N3O8 |

Peso molecular |

789.1 g/mol |

Nombre IUPAC |

3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodo-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]benzamide |

InChI |

InChI=1S/C18H22I3N3O8/c1-6(27)22-14-11(19)10(12(20)15(13(14)21)24(3)7(2)28)18(32)23-8(4-25)16(30)17(31)9(29)5-26/h4,8-9,16-17,26,29-31H,5H2,1-3H3,(H,22,27)(H,23,32)/t8-,9+,16+,17+/m0/s1 |

Clave InChI |

DTZMSDADRKLCQE-RFMXWLSYSA-N |

SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC2C(C(C(OC2O)CO)O)O)I)N(C)C(=O)C)I |

SMILES isomérico |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)I)N(C)C(=O)C)I |

SMILES canónico |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(C=O)C(C(C(CO)O)O)O)I)N(C)C(=O)C)I |

Apariencia |

Solid powder |

melting_point |

223 °C |

Key on ui other cas no. |

31112-62-6 |

Descripción física |

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

6.35e-01 g/L |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Amipak Amipaque Metrizamide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.